molecular formula C12H15NO2 B14899599 N-cyclopropyl-3-(2-hydroxyphenyl)propanamide

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide

Cat. No.: B14899599
M. Wt: 205.25 g/mol
InChI Key: JKGPYUFDGIECAK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is a synthetic organic compound characterized by a cyclopropyl amide group attached to a propanamide backbone, with a 2-hydroxyphenyl substituent at the third carbon. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and the rigid cyclopropyl ring, which may influence its bioavailability and receptor interactions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide

InChI

InChI=1S/C12H15NO2/c14-11-4-2-1-3-9(11)5-8-12(15)13-10-6-7-10/h1-4,10,14H,5-8H2,(H,13,15)

InChI Key

JKGPYUFDGIECAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide typically involves the reaction of cyclopropylamine with 3-(2-hydroxyphenyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-cyclopropyl-3-(3-methoxyphenyl)propanamide
  • Structure : Differs by replacing the 2-hydroxyphenyl group with a 3-methoxyphenyl moiety.
  • Properties: The methoxy group (-OCH₃) is electron-donating, increasing lipophilicity (LogD ≈ 1.12 predicted) compared to the hydroxyl analog. phenolic OH with pKa ~9.42 in ). Molecular Weight: 219.13 g/mol; purity: 95% .
N-(2-hydroxyphenyl)-2-(4-isobutylphenyl)propanamide
  • Structure : Features an isobutylphenyl group instead of cyclopropyl amide.
  • Properties: Higher molecular weight (297.4 g/mol) and density (1.121 g/cm³). Predicted boiling point: 484.6°C, suggesting lower volatility.

Halogenated and Complex Derivatives

N-cyclopropyl-3-(3,4-dichlorophenyl)-3-(7-ethyl-1H-indol-3-yl)propanamide
  • Structure : Incorporates dichlorophenyl and indole moieties.
  • Properties :
    • Increased molecular weight (C₂₂H₂₂Cl₂N₂O; ~413.3 g/mol).
    • The dichlorophenyl group enhances electrophilicity and lipophilicity, while the indole moiety may facilitate π-π stacking in biological targets.
    • Used as a screening compound in drug discovery .
N-cyclopropyl-3-[(4S)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide
  • Structure: Contains an imidazolidinone ring and methoxyindole group.
  • Properties: LogD (pH 5.5): 11.75, indicating high lipophilicity. Hydrogen bond donors/acceptors: 3/4, suggesting moderate solubility in polar solvents. Potential for kinase inhibition due to the heterocyclic core .

Amide Group Modifications

N-Cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride
  • Structure : Replaces the hydroxyphenyl group with a piperazine ring.
  • Properties :
    • Dihydrochloride salt improves water solubility.
    • Molecular weight: 270.2 g/mol; formula: C₁₀H₂₁Cl₂N₃O.
    • Used as a versatile scaffold in medicinal chemistry due to its basic nitrogen atoms .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents LogD (pH 5.5) Notable Applications
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide ~219* 2-hydroxyphenyl, cyclopropyl ~2.5 (est.) Polymer precursors, drug discovery
N-cyclopropyl-3-(3-methoxyphenyl)propanamide 219.13 3-methoxyphenyl 1.12 (est.) Synthetic intermediates
N-(2-hydroxyphenyl)-2-(4-isobutylphenyl)propanamide 297.4 Isobutylphenyl N/A Hypothetical NSAID analogs
N-cyclopropyl-3-(3,4-dichlorophenyl)-3-(7-ethyl-1H-indol-3-yl)propanamide 413.3 Dichlorophenyl, indole N/A Pharmacological screening

*Estimated based on structural similarity to .

Biological Activity

N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a propanamide backbone with a hydroxyl-substituted phenyl group. This unique structure may influence its interaction with biological targets.

Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. It is hypothesized that the compound interacts with specific receptors or enzymes, potentially modulating various biological pathways. Detailed studies are needed to elucidate these interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Similar compounds have shown potential as anti-inflammatory agents by inhibiting pathways related to inflammatory responses.
  • Anticancer Potential : The compound may demonstrate cytotoxic effects against various cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in critical biological processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in glioma cells
Enzyme inhibitionPotential inhibition of protein kinases

Case Study: Anticancer Activity

A study focused on the anticancer properties of similar compounds revealed that derivatives with hydroxyl substitutions exhibited significant cytotoxicity against glioma cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation through AMPK-independent pathways .

Case Study: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of related compounds, demonstrating their ability to reduce reactive oxygen species (ROS) production in microglial cells stimulated with lipopolysaccharide (LPS). This suggests a potential neuroprotective role for this compound in inflammatory conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl group and the cyclopropyl moiety significantly affect biological activity. For instance, introducing electron-donating or electron-withdrawing groups can enhance or diminish potency against specific targets .

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